IM-54

Description

Properties

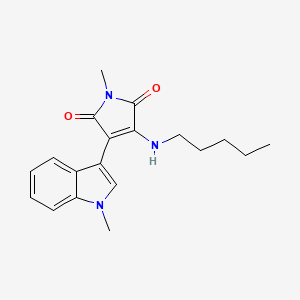

IUPAC Name |

1-methyl-3-(1-methylindol-3-yl)-4-(pentylamino)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-4-5-8-11-20-17-16(18(23)22(3)19(17)24)14-12-21(2)15-10-7-6-9-13(14)15/h6-7,9-10,12,20H,4-5,8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLOMINNEBLJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=C(C(=O)N(C1=O)C)C2=CN(C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587908 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861891-50-1 | |

| Record name | 1-Methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 861891-50-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

IM-54: A Technical Guide to its Mechanism of Action in Oxidative Stress-Induced Necrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM-54 is a novel, potent, and selective small molecule inhibitor of oxidative stress-induced necrosis. Unlike broad-spectrum antioxidants or general cell death inhibitors, this compound exhibits a specific inhibitory profile, targeting necrotic cell death pathways triggered by reactive oxygen species (ROS) while sparing apoptotic processes. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical research. It details the proposed molecular interactions, summarizes key quantitative data, and provides methodologies for relevant experimental protocols. Visual diagrams of the implicated signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of human diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and inflammatory conditions. A critical consequence of excessive oxidative stress is the induction of regulated necrotic cell death pathways. This compound, a 2-(1H-indol-3-yl)-3-pentylamino-maleimide, has emerged from the chemical modification of a kinase inhibitor, BMI, to be a selective inhibitor of this form of cell death.[1] Notably, its affinity for various kinases was removed during its development, suggesting a mechanism of action distinct from kinase inhibition.[1] this compound specifically inhibits necrosis induced by oxidative stressors like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), but not apoptosis triggered by agents such as etoposide or Fas ligand.[2][3] This specificity makes this compound a valuable tool for dissecting the molecular pathways of oxidative stress-induced necrosis and a promising lead compound for therapeutic development.

Proposed Mechanism of Action

While the precise molecular target of this compound remains to be definitively identified, current evidence points towards its intervention in the downstream signaling cascade of oxidative stress-induced necrosis. Two primary pathways are implicated in this form of cell death: the RIPK1-mediated necroptosis pathway and the mitochondrial permeability transition pore (mPTP)-dependent necrosis pathway. This compound's mechanism likely involves the modulation of a key effector molecule within one or both of these cascades.

Potential Interaction with the RIPK1-MLKL Necroptosis Axis

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical initiator of necroptosis, a form of regulated necrosis.[4] Upon activation by stimuli such as TNF-α in the presence of caspase inhibitors, RIPK1 recruits and activates RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necrotic cell death.[6][7] Although direct inhibition of RIPK1 by this compound has not been demonstrated, it is plausible that this compound acts on a downstream component of this pathway, such as inhibiting the phosphorylation or oligomerization of MLKL.

References

- 1. Development of selective inhibitors of necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolylmaleimide Derivative IM-17 Shows Cardioprotective Effects in Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Necrosis-Dependent and Independent Signaling of the RIP kinases in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MLKL requires the inositol phosphate code to execute necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

IM-54 signaling pathway modulation

An In-depth Technical Guide to the Modulation of Oxidative Stress-Induced Necrosis by IM-54

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small molecule inhibitor of oxidative stress-induced necrosis.[1][2][3] Developed as a potential cardioprotective agent, this compound serves as a crucial tool for investigating the molecular mechanisms of necrotic cell death.[1][3] Unlike apoptosis, which is a programmed and immunologically silent process, necrosis is a form of cell death often triggered by external factors such as oxidative stress, and it can elicit an inflammatory response. This technical guide provides a comprehensive overview of the modulation of oxidative stress-induced necrosis by this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

The this compound Target Pathway: Oxidative Stress-Induced Necrosis

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key initiator of necrosis. This pathway is implicated in various pathological conditions, including ischemia-reperfusion injury seen in strokes and heart attacks.[1] this compound selectively blocks this form of cell death without affecting apoptosis induced by other stimuli like anticancer drugs.[1][2]

Key Molecular Events in Oxidative Stress-Induced Necrosis

While the complete signaling cascade of oxidative stress-induced necrosis is complex and can vary between cell types, a general model involves the following key events:

-

Initiation by Reactive Oxygen Species (ROS): Excessive ROS, such as hydrogen peroxide (H₂O₂), can be generated due to mitochondrial dysfunction or external insults.

-

Cellular Damage: ROS can directly damage cellular components, including lipids, proteins, and DNA.

-

Mitochondrial Permeability Transition (MPT): A critical event is the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and ultimately, rupture of the outer mitochondrial membrane.

-

ATP Depletion: The disruption of mitochondrial function leads to a rapid depletion of cellular ATP.

-

Loss of Ion Homeostasis: The lack of ATP impairs the function of ion pumps, leading to an influx of ions like Ca²⁺ and Na⁺, and water, causing cellular swelling.

-

Cell Lysis and Inflammation: The cell eventually swells and ruptures, releasing its intracellular contents and triggering an inflammatory response.

Mechanism of Action of this compound

This compound acts as a selective inhibitor of this necrotic pathway.[1][3] It is a cell-permeable mono-indolylmaleimide compound.[2] Notably, this compound does not exhibit antioxidant properties, indicating that it does not act by scavenging ROS directly.[2] Furthermore, it does not inhibit the kinase activities of S6K1 and various PKC isozymes, even at high concentrations, highlighting its specificity for the necrosis pathway.[2] The precise molecular target of this compound within the oxidative stress-induced necrosis pathway remains a subject of ongoing research.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound on oxidative stress-induced necrosis has been quantified in cell-based assays. The following table summarizes the available data.

| Cell Line | Inducer of Necrosis | IC₅₀ of this compound | Reference |

| HL-60 | 100 µM H₂O₂ | ~3 µM | [2] |

| HL-60 | H₂O₂ | 0.25 µM | [3] |

Experimental Protocols

Studying the effect of this compound on oxidative stress-induced necrosis involves a series of well-established in vitro assays.

Induction of Oxidative Stress-Induced Necrosis

Objective: To induce necrotic cell death in a cultured cell line using an oxidative stress agent.

Materials:

-

Cell line (e.g., HL-60)

-

Complete cell culture medium

-

Hydrogen peroxide (H₂O₂) stock solution

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a specified pre-treatment time (e.g., 1-2 hours).

-

Prepare a working solution of H₂O₂ in cell culture medium.

-

Add the H₂O₂ solution to the wells to a final concentration known to induce necrosis (e.g., 100 µM for HL-60 cells). Include a vehicle control (cells treated with the solvent for this compound) and a positive control (cells treated with H₂O₂ only).

-

Incubate the plate for a duration sufficient to induce cell death (e.g., 4-24 hours).

-

Proceed with a cell viability assay to quantify the extent of cell death.

Assessment of Cell Viability

Objective: To quantify the percentage of viable cells after treatment with an inducer of necrosis and this compound.

a) MTT Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Procedure:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

b) LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis.

Procedure:

-

After treatment, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Distinguishing Necrosis from Apoptosis

Objective: To confirm that the observed cell death is necrotic and not apoptotic.

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Primary necrotic cells: Annexin V-negative, PI-positive (initially), progressing to Annexin V-positive, PI-positive.

Procedure:

-

Harvest cells after treatment.

-

Wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Conclusion

This compound is a valuable pharmacological tool for the study of oxidative stress-induced necrosis. Its selectivity for this pathway, in contrast to apoptosis and other kinase-mediated signaling cascades, makes it a powerful agent for dissecting the molecular mechanisms of necrotic cell death. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cytoprotective effects of this compound and to explore its therapeutic potential in pathologies driven by necrotic cell death. Further research is warranted to identify the direct molecular target of this compound, which will provide deeper insights into the regulation of oxidative stress-induced necrosis.

References

In-Depth Technical Guide to IM-54: A Selective Inhibitor of Oxidative Stress-Induced Necrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM-54 is a potent and selective small molecule inhibitor of oxidative stress-induced necrosis. With the chemical formula C₁₉H₂₃N₃O₂, and a molecular weight of 325.4 g/mol , it has emerged as a valuable tool for studying the molecular mechanisms of necrotic cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

This compound, systematically named 1-methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione, is an indolylmaleimide derivative. Its chemical identity is confirmed by the CAS Number 861891-50-1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-methyl-3-(1-methyl-1H-indol-3-yl)-4-(pentylamino)-1H-pyrrole-2,5-dione | [1] |

| Chemical Formula | C₁₉H₂₃N₃O₂ | [2] |

| Molecular Weight | 325.4 g/mol | [2] |

| CAS Number | 861891-50-1 | [2] |

| Appearance | Yellow orange solid | [3] |

| Solubility | Soluble in DMSO (100 mg/ml) and dichloromethane (100%). Also soluble in DMF (20 mg/ml) and Ethanol (1 mg/ml). | [1][2] |

| Storage | Store at -20°C. Stock solutions are stable for up to 6 months at -20°C. | [2][3] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of necrosis induced by oxidative stress.[4] It has been demonstrated to potently inhibit hydrogen peroxide (H₂O₂)-induced necrosis in various cell lines.[3][4] Crucially, this compound does not inhibit other forms of programmed cell death such as apoptosis induced by Fas ligand or anticancer drugs, nor does it affect necroptosis.[1][4] This selectivity makes this compound a more specific tool for studying oxidative stress-induced necrosis compared to broader inhibitors.

The precise molecular target of this compound is yet to be fully elucidated. However, studies have confirmed that its anti-necrotic activity is independent of Protein Kinase C (PKC) inhibition, a common target for other indolylmaleimide compounds.[2][3] It is hypothesized that this compound may act on a novel pathway specific to the cellular response to oxidative damage leading to necrosis. Further research is required to identify the direct binding partners and the downstream signaling cascade modulated by this compound.

Diagram 1: this compound's Position in Cell Death Pathways

Caption: this compound selectively inhibits oxidative stress-induced necrosis.

Table 2: In Vitro Inhibitory Activity of this compound

| Cell Line | Inducer | Assay | IC₅₀ | Reference(s) |

| HL-60 | H₂O₂ | Cell Viability | 0.25 µM | [5] |

| HL-60 | H₂O₂ (100 µM) | Cell Viability | ~3 µM (prevented ~50% cell death) | [3] |

| Jurkat | FasL + Z-VAD | Necroptosis Assay | No inhibition | [1] |

Experimental Protocols

Inhibition of H₂O₂-Induced Necrosis in HL-60 Cells

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on hydrogen peroxide-induced necrosis in the human promyelocytic leukemia cell line, HL-60.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 1 hour at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Necrosis: Add H₂O₂ to the wells to a final concentration of 100 µM.

-

Incubation: Incubate the plate for an additional 3-4 hours at 37°C.

-

Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of this compound.

Diagram 2: Experimental Workflow for Necrosis Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of H₂O₂-induced necrosis.

Assessment of Specificity against Necroptosis in Jurkat Cells

This protocol is designed to confirm that this compound does not inhibit necroptosis, using the Jurkat cell line as a model.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Necrostatin-1 (Nec-1, as a positive control for necroptosis inhibition)

-

Human Fas Ligand (FasL)

-

Z-VAD-FMK (a pan-caspase inhibitor)

-

Cell viability assay reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

-

Compound Treatment: Add this compound (e.g., 10 µM) or Nec-1 (e.g., 30 µM) to the respective wells. Include a vehicle control.

-

Induction of Necroptosis: Add FasL (100 ng/mL) and Z-VAD-FMK (100 µM) to the wells to induce necroptosis.

-

Incubation: Incubate the plate for 20-24 hours at 37°C.

-

Cell Viability Assessment: Determine cell viability using a suitable assay.

-

Data Analysis: Compare the cell viability in the this compound treated wells to the vehicle control and the Nec-1 treated wells. No significant increase in viability with this compound treatment is expected.[1]

Synthesis

This compound is an indolylmaleimide derivative. The synthesis of such compounds typically involves the reaction of an indole derivative with a maleimide core. A general synthetic approach involves the nucleophilic substitution on a di-substituted maleimide with an appropriate indole precursor. Further modifications, such as N-alkylation of the maleimide nitrogen and the introduction of the pentylamino group, would follow to yield the final product. A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature.

Conclusion

This compound is a valuable research tool for the specific investigation of oxidative stress-induced necrosis. Its high selectivity distinguishes it from other cell death inhibitors, allowing for a more focused study of this particular cell death pathway. While its precise molecular target remains an active area of investigation, the available data on its chemical properties and biological activity, along with the provided experimental protocols, offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies of necrotic cell death and related pathologies. Further research into its mechanism of action and the development of a detailed synthetic route will undoubtedly enhance its utility in the field.

References

IM-54: A Technical Guide to a Selective Inhibitor of Oxidative Stress-Induced Necrosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

IM-54 is a potent and selective small molecule inhibitor of oxidative stress-induced necrosis. This technical guide provides an in-depth overview of its core characteristics, mechanism of action, experimental protocols for its use, and its potential therapeutic applications, particularly in cardioprotection. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.

Core Properties of this compound

This compound is a synthetic indolylmaleimide derivative that has been identified as a crucial tool for studying and potentially mitigating the cellular damage caused by oxidative stress. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 861891-50-1 | [1][2][3][4][5][6] |

| Molecular Weight | 325.41 g/mol | [2][3][5][7] |

| Molecular Formula | C₁₉H₂₃N₃O₂ | [2][3][5][6] |

| Appearance | Solid Powder | [3][8] |

| Purity | >98% | [3] |

| Solubility | Soluble in DMSO and Ethanol | [3][5] |

| Storage | Store at -20°C | [5] |

Mechanism of Action: Selective Inhibition of Necrosis

This compound exhibits a highly selective inhibitory action against necrotic cell death induced by oxidative stress, such as exposure to hydrogen peroxide (H₂O₂). Notably, it does not inhibit other forms of programmed cell death like apoptosis or necroptosis.

Key Features of this compound's Mechanism of Action:

-

Selectivity: this compound specifically inhibits necrosis triggered by oxidative stress. It does not prevent apoptosis induced by various anticancer drugs or Fas ligand. This selectivity makes it a valuable tool for dissecting cell death pathways.

-

No Antioxidant Activity: this compound does not function as a direct antioxidant. Its protective effects are not due to the scavenging of reactive oxygen species (ROS).

-

Independence from Kinase Inhibition: Unlike its parent compounds, this compound does not inhibit the activity of protein kinase C (PKC) or S6 kinase 1 (S6K1).

-

Mitochondrial Protection: Oxidative stress is known to induce the opening of the mitochondrial permeability transition pore (mPTP), a critical event in necrotic cell death. While the exact target is still under investigation, this compound's ability to prevent oxidative stress-induced necrosis strongly suggests that it acts by preventing the opening of the mPTP or a closely related mitochondrial event.

Signaling Pathway of Oxidative Stress-Induced Necrosis and this compound Intervention

The following diagram illustrates the proposed signaling cascade leading to oxidative stress-induced necrosis and the likely point of intervention for this compound.

References

- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Interplay of Oxidative Stress and Necrosis-like Cell Death in Cardiac Ischemia/Reperfusion Injury: A Focus on Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of IM-54

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of IM-54, a critical parameter for its application in research and drug development. The document outlines known solubility data, presents detailed experimental protocols for solubility determination, and includes visualizations of relevant workflows and signaling pathways to support experimental design and data interpretation.

Core Data: this compound Solubility

The solubility of a compound is a fundamental physicochemical property that influences its biological activity, formulation, and overall suitability as a drug candidate. The following table summarizes the currently available quantitative solubility data for this compound.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] |

| Dichloromethane | Soluble[1] |

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the precise concentration was not specified in the available literature. Further experimental validation is recommended to determine the exact solubility limit in dichloromethane.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not publicly available, this section details generalized methodologies commonly employed in the pharmaceutical industry for assessing compound solubility. These protocols can be adapted for the evaluation of this compound.

Kinetic Solubility Determination by Turbidimetry

Kinetic solubility is a high-throughput method used to assess the solubility of a compound under non-equilibrium conditions, often from a DMSO stock solution.

Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The concentration at which precipitation is first observed is determined by measuring the turbidity of the solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration of this compound at which the turbidity significantly increases above the background.

Thermodynamic Solubility Determination by the Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over a period of time. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, PBS, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator is used to ensure continuous mixing.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: Determine the concentration of this compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: Calculate the solubility based on a standard curve of known this compound concentrations.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining both kinetic and thermodynamic solubility.

Caption: A generalized workflow for determining kinetic and thermodynamic solubility.

Illustrative Signaling Pathway

While the specific signaling pathways modulated by this compound are not detailed in the available literature, many small molecule inhibitors target protein kinases. The following diagram illustrates a generic kinase signaling cascade as a representative example relevant to drug discovery.

Caption: A generic MAPK/ERK signaling pathway, a common target in drug discovery.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and the generation of robust and reproducible results. It is recommended that researchers independently verify the solubility of this compound under their specific experimental conditions.

References

An In-depth Technical Guide to the Shelf Life and Stability of Investigational Molecules in Solution

Disclaimer: A thorough search of scientific literature and public databases did not yield specific information on a compound designated "IM-54." This suggests that "this compound" may be a proprietary, pre-clinical, or hypothetical compound not yet described in publicly available resources.

Therefore, this guide provides a comprehensive framework and best-practice methodologies for determining the shelf life and stability of a novel investigational molecule (hereafter referred to as "this compound") in solution. The principles, protocols, and data presentation formats are designed for researchers, scientists, and drug development professionals.

Overview of Stability Testing

The stability of an active pharmaceutical ingredient (API) in solution is a critical quality attribute that impacts its safety, potency, and efficacy.[1][2] Stability testing is a mandatory component of drug development, used to establish a shelf life, recommend storage conditions, and ensure the quality of the drug product over time.[1][2] The process involves a series of studies designed to understand how the quality of the API varies under the influence of environmental factors such as temperature, humidity, and light.[1]

A typical stability program follows a logical progression from initial stress testing to long-term studies, as outlined in the workflow below.

Stability-Indicating Analytical Methods

A validated stability-indicating assay method (SIAM) is essential for any stability study. A SIAM is defined as a quantitative analytical procedure capable of distinguishing the intact API from its degradation products, thus providing an accurate measure of the API's concentration over time.[1] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose due to its high sensitivity and resolving power.[2][3]

Example Experimental Protocol: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop a reverse-phase HPLC method for "this compound."

-

Objective: To develop and validate a method that separates "this compound" from all potential degradation products generated during forced degradation studies.

-

Materials & Equipment:

-

HPLC system with UV/Vis or Diode Array Detector (DAD)

-

Analytical balance

-

pH meter

-

Reference standards for "this compound"

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Buffers (e.g., phosphate, acetate)

-

Acids (Hydrochloric acid, Sulfuric acid)

-

Bases (Sodium hydroxide)

-

Oxidizing agent (Hydrogen peroxide)

-

-

Chromatographic Conditions (Initial Screening):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV scan of "this compound" (e.g., 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

-

Forced Degradation Sample Preparation:

-

Prepare stock solutions of "this compound" (e.g., 1 mg/mL) in a suitable solvent.

-

Subject aliquots to stress conditions as detailed in Table 1.

-

Neutralize acidic and basic samples before injection.

-

Dilute samples to a target concentration (e.g., 0.1 mg/mL) for analysis.

-

-

Method Optimization & Validation:

-

Inject stressed samples into the HPLC system.

-

Evaluate peak purity of the "this compound" peak using a DAD to ensure it is free from co-eluting degradants.

-

Adjust chromatographic parameters (gradient slope, mobile phase composition, pH) to achieve baseline separation (>1.5) for all degradation peaks.

-

Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation pathways and to demonstrate the specificity of the analytical method.[1] These studies involve exposing the drug substance to conditions more severe than those anticipated during storage.

Table 1: Summary of Typical Forced Degradation Conditions for "this compound"

| Stress Condition | Reagent/Condition | Duration | Purpose |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours at 60°C | To test for susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours at 60°C | To test for susceptibility to base-catalyzed degradation. |

| Oxidation | 3% H₂O₂ | Up to 24 hours at RT | To test for susceptibility to oxidative degradation. |

| Thermal | 80°C (in solution) | Up to 7 days | To evaluate the effect of high temperature on stability. |

| Photostability | ICH Q1B conditions | Overall illumination ≥ 1.2 million lux-hours; UV energy ≥ 200 watt-hours/m² | To assess degradation upon exposure to light. |

Solution Stability and Degradation Kinetics

Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines. Accelerated studies (e.g., 40°C / 75% RH for 6 months) are used to predict long-term stability, while long-term studies (e.g., 25°C / 60% RH for 12-24 months) provide the definitive data for shelf-life determination.[4]

The degradation of a drug in solution often follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the drug.[5] The data can be analyzed using various kinetic models to determine the degradation rate constant (k) and, subsequently, the shelf life (t₉₀), which is the time required for the drug concentration to decrease to 90% of its initial value.

Table 2: Hypothetical Stability Data for "this compound" in pH 7.4 Buffer at 40°C

| Time (Days) | "this compound" Assay (%) | Total Degradants (%) | Degradation Rate Constant, k (day⁻¹) | Half-Life, t₁/₂ (Days) | Shelf Life, t₉₀ (Days) |

| 0 | 100.0 | 0.0 | \multirow{5}{}{0.0058} | \multirow{5}{}{119.5} | \multirow{5}{*}{18.2} |

| 7 | 96.0 | 4.0 | |||

| 14 | 92.2 | 7.8 | |||

| 30 | 84.0 | 16.0 | |||

| 60 | 70.5 | 29.5 | |||

| 90 | 59.2 | 40.8 |

Note: Kinetic parameters are calculated assuming first-order degradation kinetics.

Hypothetical Signaling Pathway for an Immuno-Modulatory Compound

While the mechanism of action for "this compound" is unknown, many modern investigational drugs, particularly in oncology, target key signaling pathways of the innate immune system. One such pathway is the Stimulator of Interferon Genes (STING) pathway, which is a promising target for cancer immunotherapy.[6] Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, driving a potent anti-tumor immune response.[6]

The diagram below illustrates a simplified representation of the STING signaling pathway, a potential target for a molecule like "this compound."

Conclusion

Determining the shelf life and stability of a new molecule like "this compound" is a systematic, multi-faceted process that underpins its successful development as a therapeutic agent. It requires the implementation of robust, validated, stability-indicating analytical methods to accurately quantify the API in the presence of its degradants. Through a combination of forced degradation, accelerated, and long-term stability studies, a comprehensive understanding of the molecule's degradation profile and kinetics can be achieved. This data is essential for defining appropriate storage conditions, establishing a suitable shelf life, and ensuring that the final product delivered to patients is both safe and effective.

References

The Enigmatic Case of IM-54: A Search for a Development History

Despite a comprehensive search for information, the discovery and development history of a compound designated "IM-54" remains elusive. Publicly accessible scientific literature, clinical trial databases, and pharmaceutical development pipelines do not contain any specific references to a drug or therapeutic candidate with this identifier.

This absence of information suggests several possibilities:

-

Internal or Pre-publication Code: "this compound" may be an internal codename for a compound in the very early stages of discovery within a pharmaceutical company or research institution. Such identifiers are often used before a compound is publicly disclosed through patents or scientific publications.

-

Discontinued Project: The development of this compound may have been discontinued at a preclinical stage for various reasons, including lack of efficacy, unforeseen toxicity, or strategic reprioritization. In such cases, detailed information may never enter the public domain.

-

Hypothetical or Erroneous Designation: The identifier "this compound" might be a hypothetical example, a misinterpretation, or an error in transcription.

Without any foundational data, it is not possible to construct the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways.

Researchers, scientists, and drug development professionals interested in the history of a specific therapeutic agent are encouraged to verify the compound's designation. Accurate and publicly recognized nomenclature, such as a generic name (International Nonproprietary Name - INN), a brand name, or a specific chemical identifier (e.g., CAS number), is crucial for accessing the relevant scientific and clinical data.

Should a valid and publicly documented compound be provided, a comprehensive technical guide detailing its discovery and development history can be generated, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

IM-54: A Selective Inhibitor of Oxidative Stress-Induced Necrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IM-54 is a novel small molecule that has demonstrated high selectivity as an inhibitor of oxidative stress-induced necrosis. Unlike broad-spectrum cell death inhibitors, this compound does not impede apoptosis or the well-characterized necroptosis pathway, positioning it as a precise tool for investigating and potentially treating pathologies driven by oxidative damage. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study.

Introduction

Necrotic cell death, traditionally viewed as an unregulated consequence of cellular injury, is now understood to encompass regulated pathways critical in various physio-pathological conditions. Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), is a key trigger of a distinct form of regulated necrosis. This process is implicated in ischemia-reperfusion injury, neurodegenerative diseases, and other conditions where abrupt and excessive cell death contributes to pathology.[1]

This compound has emerged as a selective inhibitor of this oxidative stress-induced necrotic pathway.[1] Its specificity allows for the dissection of this particular cell death modality from other forms of programmed cell death, such as apoptosis and necroptosis. This document serves as a technical resource for researchers, providing available data on this compound's biological activity and methodologies for its investigation.

Quantitative Data Presentation

The following tables summarize the currently available quantitative data on the efficacy and selectivity of this compound in in vitro models of oxidative stress-induced necrosis.

Table 1: In Vitro Efficacy of this compound against Oxidative Stress-Induced Necrosis

| Cell Line | Inducing Agent | This compound Concentration | Effect | Reference |

| HL-60 | H₂O₂ | 0.25 µM | IC₅₀ for inhibition of necrosis | MedchemExpress |

| HL-60 | 100 µM H₂O₂ | ~3 µM | ~50% prevention of cell death | Sigma-Aldrich |

Table 2: Selectivity Profile of this compound

| Cell Death Pathway | Inducing Agent(s) | This compound Effect | Reference |

| Apoptosis | Etoposide, Anticancer drugs, Fas ligand | No inhibition | [1] |

| Necroptosis | Not specified | No inhibition | MedchemExpress |

| Kinase Activity (S6K1, PKC isozymes) | Not applicable | No effect at concentrations up to 50 µM | Sigma-Aldrich |

Mechanism of Action & Signaling Pathway

This compound selectively inhibits necrosis induced by oxidative stress, such as that triggered by hydrogen peroxide (H₂O₂). While the precise molecular target of this compound has not yet been definitively identified, it is known to interrupt the downstream signaling cascade initiated by excessive ROS, thereby preventing necrotic cell death. It is crucial to distinguish this pathway from the well-defined RIPK1/RIPK3/MLKL-mediated necroptosis, which this compound does not inhibit.

The proposed signaling pathway for oxidative stress-induced necrosis involves the following key steps, with the presumed point of intervention for this compound indicated.

Caption: Proposed pathway of oxidative stress-induced necrosis and this compound's inhibitory action.

Pathway Description:

-

Initiation by Oxidative Stress: Exogenous or endogenous sources of high-level ROS, such as H₂O₂, overwhelm the cell's antioxidant capacity.

-

Mitochondrial Dysfunction: ROS directly damages mitochondria, leading to a positive feedback loop of further ROS production and a critical event known as the mitochondrial permeability transition pore (mPTP) opening.

-

PARP-1 Hyperactivation: Extensive DNA damage caused by ROS can lead to the hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).

-

Energy Crisis: Both mPTP opening and PARP-1 hyperactivation lead to a catastrophic depletion of cellular ATP.

-

Cellular Collapse: The severe energy deficit results in the failure of ion pumps, leading to osmotic swelling, and ultimately, the rupture of the plasma membrane, releasing cellular contents and triggering inflammation.

This compound is hypothesized to act upstream of the irreversible cellular collapse, potentially by preserving mitochondrial integrity or by inhibiting key enzymatic players in the necrotic cascade that are distinct from the core necroptosis machinery.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay for Oxidative Stress-Induced Necrosis

This protocol is designed to quantify the protective effect of this compound against H₂O₂-induced cell death.

Materials:

-

HL-60 (human promyelocytic leukemia) cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂) (30% stock solution)

-

AlamarBlue™ or similar resazurin-based viability reagent

-

96-well microplates (black, clear bottom for fluorescence)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1 hour at 37°C, 5% CO₂.

-

Induction of Necrosis: Prepare a fresh working solution of H₂O₂ in culture medium. Add H₂O₂ to the wells to a final concentration of 100 µM. Include untreated control wells.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂.

-

Viability Measurement: Add 10 µL of AlamarBlue™ reagent to each well. Incubate for an additional 2-4 hours, or until a color change is observed.

-

Data Acquisition: Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value for this compound.

Caption: Workflow for the cell viability assay to assess this compound's protective effects.

Morphological Assessment of Cell Death

This protocol allows for the qualitative assessment of the mode of cell death.

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

This compound

-

H₂O₂

-

Phase-contrast microscope with imaging capabilities

Procedure:

-

Culture cells to an appropriate confluency on a suitable imaging surface.

-

Treat the cells with this compound (e.g., 10 µM) or vehicle for 1 hour.

-

Induce cell death with H₂O₂ (e.g., 100 µM).

-

At various time points (e.g., 1, 2, 4 hours), acquire images using a phase-contrast microscope.

-

Observation:

-

Necrosis: Look for cell swelling, loss of plasma membrane integrity, and cellular lysis.

-

Apoptosis: Look for cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

-

Protected Cells: Observe cells that maintain a normal, healthy morphology in the presence of H₂O₂ and this compound.

-

Caption: Workflow for the morphological assessment of cell death.

Conclusion and Future Directions

This compound represents a significant advancement in the study of regulated necrosis, offering a tool to selectively inhibit cell death induced by oxidative stress. Its specificity provides a clear advantage over less-selective inhibitors, enabling a more nuanced understanding of the pathological processes driven by this form of cell death.

Future research should focus on the definitive identification of the molecular target of this compound. Uncovering this target will not only elucidate the precise mechanism of oxidative stress-induced necrosis but also pave the way for the rational design of second-generation inhibitors with improved therapeutic potential. Furthermore, the evaluation of this compound in in vivo models of ischemia-reperfusion injury and neurodegenerative diseases will be critical in translating its promising in vitro activity into tangible therapeutic strategies.

References

The Biological Versatility of Indolylmaleimide Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Indolylmaleimide derivatives, a class of compounds inspired by natural products like staurosporine, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1][2][3][4] Initially recognized for their potent protein kinase inhibitory activity, their biological functions are now understood to be far more diverse, spanning anti-cancer, neuroprotective, and even anti-parasitic applications. This technical guide provides an in-depth overview of the core biological functions of indolylmaleimide derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows.

Core Biological Function: Protein Kinase Inhibition

The most prominent biological function of indolylmaleimide derivatives is the inhibition of protein kinases.[5] Many of these compounds function as ATP-competitive inhibitors, binding to the nucleotide-binding site of the kinase and preventing the transfer of a phosphate group to substrate proteins.[3][6] This action can disrupt dysregulated signaling pathways that are hallmarks of various diseases, particularly cancer.[7]

Key Kinase Targets

Protein Kinase C (PKC): The PKC family of serine/threonine kinases are crucial regulators of cellular proliferation, differentiation, and survival.[7] Many indolylmaleimide derivatives were originally developed as PKC inhibitors.[8] Some derivatives exhibit selectivity for specific PKC isotypes, such as PKC-α and PKC-β.[9] For instance, clinical candidates like Ruboxistaurin and Enzastaurin are known for their high potency against PKC-β.[1][2][3][4] Inhibition of PKC can disrupt downstream signaling cascades, including the MAPK/ERK pathway.[7]

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a key enzyme implicated in a multitude of cellular processes, and its dysregulation is linked to cancer, type 2 diabetes, Alzheimer's disease, and bipolar disorders.[10] A significant number of indolylmaleimide derivatives have been identified as potent inhibitors of GSK-3β.[7][8][10][11] This inhibition can modulate Wnt signaling by affecting the stability of β-catenin.[8][12]

The following diagram illustrates the central role of indolylmaleimide derivatives in inhibiting PKC and GSK-3β signaling pathways.

Caption: Inhibition of PKC and GSK-3β by Indolylmaleimide Derivatives.

Therapeutic Applications and Other Biological Activities

The kinase inhibitory properties of indolylmaleimide derivatives have positioned them as promising candidates for various therapeutic areas.

-

Oncology: Their ability to inhibit kinases like PKC, GSK-3β, and others involved in cancer cell proliferation and survival makes them potent anti-cancer agents.[7][8] They have been shown to induce apoptosis and resensitize cancer cells to conventional chemotherapy.[8][13]

-

Neurodegenerative Diseases: The inhibition of GSK-3β is a key strategy in the research for treatments of Alzheimer's disease, as this kinase is involved in the phosphorylation of tau protein.[10][14]

-

Anti-parasitic Activity: Recent studies have uncovered a novel application for these compounds as anti-leishmanial agents, where they target the parasite's DNA topoisomerase 1B.[15][16][17][18]

-

Other Activities: Beyond kinase inhibition, some derivatives have been reported to inhibit calcium signaling and exhibit antimicrobial properties.[1][2][3][4] Certain bisindolylmaleimides can also act as inhibitors of transcription.[13]

Quantitative Data: A Comparative Overview

The efficacy of indolylmaleimide derivatives can vary significantly based on their specific chemical structure. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected derivatives against key kinase targets and various cancer cell lines, providing a basis for comparative analysis.

Table 1: Kinase Inhibitory Activity of Selected Indolylmaleimide Derivatives

| Compound | Target Kinase | IC50 | Reference |

| Bisindolylmaleimide IX (Ro 31-8220) | GSK-3 | 2.8 - 6.8 nM | |

| Bisindolylmaleimide I (GF 109203x) | GSK-3 | 170 - 360 nM | |

| Compound 7j | GSK-3β | 0.73 nM | |

| Compound 7a | GSK-3β | 332.2 nM | [10] |

| Compound 7l | GSK-3β | 20.9 nM | [10] |

| Indolyl-naphthyl maleimide 7 | PKC-α, PKC-β | Potent | [9] |

| Ruboxistaurin (LY333531) | PKC-β1 | 4.7 nM | [3] |

| Enzastaurin | PKC-β | 6 nM | [19] |

Table 2: Cytotoxic Activity of Selected Indolylmaleimide Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Bisindolylmaleimide IX | K562 | Chronic Myelogenous Leukemia | ~1.5 | [7] |

| HL-60 | Acute Promyelocytic Leukemia | >10 | [7] | |

| MCF7 | Breast Adenocarcinoma | >10 | [7] | |

| U251 | Glioblastoma | >10 | [7] | |

| Enzastaurin | KB | Cervical Carcinoma | ~10 (modest inhibition) | [7] |

| Sotrastaurin | KB | Cervical Carcinoma | Modest to no inhibition | [7] |

| Go6976 | KB | Cervical Carcinoma | Modest to no inhibition | [7] |

| Compound 7d | HeLa, SMMC 7721, HL 60 | Cervical, Hepatocellular, Leukemia | Moderate to high activity | [20] |

Experimental Protocols

The biological evaluation of indolylmaleimide derivatives typically involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for two fundamental experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[20][21][22][23]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[21][22] The amount of formazan produced is proportional to the number of viable cells.[22][24]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the indolylmaleimide derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle-only and untreated cell controls.[21]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21][23]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21][25]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21][22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[21]

Western Blot Analysis for Signaling Pathway Proteins

This technique is employed to determine the effect of indolylmaleimide derivatives on the expression and phosphorylation status of key proteins in signaling pathways like AKT, ERK, and GSK-3β.[7][26][27]

Methodology:

-

Cell Lysis: Treat cells with the indolylmaleimide compound for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7][28]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[7]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29][30]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[28][29]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-GSK-3β, anti-total-GSK-3β) overnight at 4°C with gentle agitation.[26][28]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[29]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[30]

The following diagram outlines a general workflow for the preclinical evaluation of indolylmaleimide derivatives.

Caption: A typical preclinical evaluation pipeline for indolylmaleimide derivatives.

Conclusion

Indolylmaleimide derivatives represent a versatile and powerful class of biologically active compounds. While their primary recognition comes from their potent inhibition of key protein kinases such as PKC and GSK-3β, ongoing research continues to unveil new targets and therapeutic possibilities. The comparative data and standardized protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic potential of this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity [mdpi.com]

- 3. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ucc.ie [research.ucc.ie]

- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 7. benchchem.com [benchchem.com]

- 8. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indolyl-naphthyl-maleimides as potent and selective inhibitors of protein kinase C-α/β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 3-Benzisoxazolyl-4-indolylmaleimides as Potent, Selective Inhibitors of Glycogen Synthase Kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of (aza)indolyl maleimide-based covalent inhibitors of glycogen synthase kinase 3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bisindolylmaleimide IX facilitates tumor necrosis factor receptor family-mediated cell death and acts as an inhibitor of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. daneshyari.com [daneshyari.com]

- 15. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. sciforum.net [sciforum.net]

- 20. Synthesis and cytotoxicity of novel 3-amino-4-indolylmaleimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. Western blot protocol | Abcam [abcam.com]

- 28. bio-rad.com [bio-rad.com]

- 29. Western Blot Protocol | Proteintech Group [ptglab.com]

- 30. bosterbio.com [bosterbio.com]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of IM-54

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of IM-54, a novel investigational compound. The described methodologies are intended for researchers, scientists, and professionals in the field of drug development to assess the compound's efficacy and mechanism of action in a cancer cell line model.

Compound Information

| Compound Name | This compound |

| Putative Class | Kinase Inhibitor |

| Proposed Target | Epidermal Growth Factor Receptor (EGFR) |

| Formulation | 10 mM stock solution in DMSO |

| Storage | -20°C, protected from light |

Cell Line Selection and Culture

The human non-small cell lung cancer (NSCLC) cell line, A549, which expresses EGFR, is recommended for these studies.

| Cell Line | A549 |

| Organism | Human |

| Tissue | Lung Carcinoma |

| Culture Medium | F-12K Medium |

| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |

| Culture Conditions | 37°C, 5% CO2, humidified incubator |

Experimental Protocols

A series of in vitro assays are outlined to determine the biological activity of this compound. The following protocols provide step-by-step instructions for their execution.

Cell Viability Assay (MTT Assay)

This assay is designed to assess the effect of this compound on the metabolic activity of A549 cells, which is an indicator of cell viability.

Workflow for Cell Viability Assay

Caption: Workflow of the MTT assay for cell viability.

Protocol:

-

Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 nM to 100 µM. A vehicle control (DMSO) should also be included.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical IC50 Data for this compound

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |

| This compound | A549 | MTT | 48 hours | 2.5 |

| Gefitinib (Control) | A549 | MTT | 48 hours | 5.0 |

Western Blot Analysis for EGFR Signaling

This experiment aims to investigate the effect of this compound on the phosphorylation status of EGFR and its downstream effector, AKT, to confirm its mechanism of action.

Workflow for Western Blot Analysis

Caption: General workflow for Western Blot analysis.

Protocol:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (2.5 µM and 5 µM) for 24 hours. Include a vehicle control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, and GAPDH overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein expression levels relative to the loading control (GAPDH).

Hypothetical Densitometry Data

| Treatment | p-EGFR/EGFR Ratio | p-AKT/AKT Ratio |

| Vehicle Control | 1.00 | 1.00 |

| This compound (2.5 µM) | 0.45 | 0.55 |

| This compound (5.0 µM) | 0.15 | 0.20 |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the EGFR signaling pathway.

Proposed EGFR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits EGFR, leading to downstream effects.

Application Notes and Protocols for IM-54 in Primary Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IM-54 is a cell-permeable, mono-indolylmaleimide compound identified as a potent and selective inhibitor of oxidative stress-induced necrosis.[1][2] Unlike many other cell death inhibitors, this compound does not afford protection against apoptosis induced by various stimuli, nor does it inhibit necroptosis, a programmed form of necrosis dependent on RIPK1 signaling.[3][4] This specificity makes this compound a valuable tool for dissecting the molecular mechanisms of oxidative stress-induced necrosis and for exploring its therapeutic potential in pathologies where this form of cell death is implicated, such as ischemia-reperfusion injury and neurodegenerative diseases.[2][5]

Primary cell cultures are considered more representative of in vivo tissues compared to immortalized cell lines, providing more physiologically relevant data for preclinical studies.[6] These application notes provide detailed protocols for the utilization of this compound in primary cell culture models to investigate its cytoprotective effects.

This compound: Properties and Mechanism of Action

While the precise molecular target of this compound is still under investigation, its activity is characterized by the selective inhibition of necrotic cell death triggered by oxidative insults.[5]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

| Property | Value | Cell Type | Inducer | Reference |

| IC50 for Necrosis Inhibition | ~3 µM | HL-60 | 100 µM H₂O₂ | --INVALID-LINK-- |

| Kinase Inhibition | No significant inhibition up to 50 µM | - | S6K1, PKC isozymes | --INVALID-LINK-- |

| Apoptosis Inhibition | No inhibition | HL-60 | Etoposide | --INVALID-LINK-- |

| Necroptosis Inhibition | No inhibition | Jurkat | FasL + Z-VAD-FMK | [3] |

Signaling Pathway

The signaling pathway modulated by this compound to prevent oxidative stress-induced necrosis is not fully elucidated. However, it is known to be independent of the well-characterized apoptosis and necroptosis pathways. The following diagram illustrates a hypothetical signaling cascade based on current knowledge.

Experimental Protocols

The following protocols are generalized for primary neuron and cardiomyocyte cultures and should be optimized for specific cell types and experimental conditions.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a powder. Reconstitute in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store stock solution aliquots at -20°C or -80°C, protected from light.

Primary Cell Culture and Maintenance

-

Primary Neuron Culture:

-

Isolate primary neurons from the desired brain region (e.g., cortex, hippocampus) of embryonic rodents (e.g., E18 mice or rats).

-

Plate dissociated neurons onto culture vessels pre-coated with poly-D-lysine or poly-L-ornithine and laminin.

-

Culture neurons in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).

-

Maintain cultures at 37°C in a humidified incubator with 5% CO₂. Perform partial media changes every 2-3 days.

-

-

Primary Cardiomyocyte Culture:

-

Isolate primary cardiomyocytes from neonatal rodent hearts.

-

Pre-plate the cell suspension to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.

-

Plate cardiomyocytes on fibronectin or laminin-coated culture dishes.

-

Culture in a cardiomyocyte-specific medium (e.g., DMEM/F12 supplemented with fetal bovine serum, and other specific growth factors).

-

Maintain cultures at 37°C in a humidified incubator with 5% CO₂.

-

Induction of Oxidative Stress-Induced Necrosis

-

After allowing primary cells to mature in culture (e.g., 7-10 days for neurons), replace the culture medium with fresh, pre-warmed medium.

-

Add the oxidative stress-inducing agent. Common inducers include:

-

Hydrogen Peroxide (H₂O₂): A final concentration of 50-200 µM for 3-6 hours is a common starting point.

-

Glutamate: For primary neurons, excitotoxicity can be induced with 50-100 µM glutamate for 24 hours.

-

-

A dose-response and time-course experiment should be performed to determine the optimal concentration and duration of the inducer to achieve a significant level of necrosis without excessive apoptosis.

Treatment with this compound

-

Pre-treatment: For optimal protection, pre-treat the primary cell cultures with this compound for a specific duration (e.g., 1-2 hours) before inducing oxidative stress.

-

Co-treatment: Alternatively, this compound can be added simultaneously with the oxidative stress inducer.

-

Concentration Range: Based on available data, a starting concentration range of 1-10 µM for this compound is recommended. A dose-response curve should be generated to determine the optimal protective concentration for the specific primary cell type and injury model.

-

Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound treated wells) to account for any effects of the solvent.

Assessment of Cell Viability and Necrosis

Several methods can be used to quantify necrosis and distinguish it from apoptosis.

-

Lactate Dehydrogenase (LDH) Assay:

-

At the end of the treatment period, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

-

Lyse the remaining cells to measure the maximum LDH release.

-

Calculate the percentage of LDH release as an indicator of plasma membrane rupture and necrosis.

-

-

Propidium Iodide (PI) Staining:

-

Add propidium iodide, a fluorescent dye that only enters cells with a compromised plasma membrane, to the culture medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of PI-positive (necrotic) cells relative to the total number of cells (e.g., counterstained with Hoechst 33342).

-

-

Annexin V and PI Staining:

-

Use flow cytometry or fluorescence microscopy to co-stain cells with Annexin V (an early marker of apoptosis) and PI.

-

This allows for the quantification of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and primary necrotic (Annexin V-/PI+) cell populations.

-

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the cytoprotective effects of this compound in a primary cell culture model.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Example Table: Effect of this compound on H₂O₂-Induced Necrosis in Primary Cortical Neurons

| Treatment Group | This compound (µM) | % LDH Release (Mean ± SD) | % Cell Viability (Mean ± SD) |

| Control | 0 | 5.2 ± 1.1 | 98.5 ± 2.3 |

| H₂O₂ (100 µM) | 0 | 65.8 ± 5.4 | 32.1 ± 4.9 |

| H₂O₂ + this compound | 1 | 52.3 ± 4.8 | 45.7 ± 5.1 |

| H₂O₂ + this compound | 3 | 35.1 ± 3.9 | 68.2 ± 6.3 |

| H₂O₂ + this compound | 10 | 20.7 ± 2.5 | 81.4 ± 7.0 |

| This compound only | 10 | 5.5 ± 1.3 | 97.9 ± 2.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a selective and potent inhibitor of oxidative stress-induced necrosis, offering a valuable tool for studying this specific mode of cell death in physiologically relevant primary cell culture models. The protocols and guidelines provided in these application notes serve as a starting point for researchers to design and execute experiments aimed at elucidating the mechanisms of necrosis and evaluating the therapeutic potential of its inhibition. As the precise molecular target of this compound is an active area of research, future studies using this compound in primary cell models will be crucial for advancing our understanding of necrotic cell death pathways.

References

- 1. Measurement of Apoptotic and Necrotic Cell Death in Primary Hepatocyte Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Frontiers | Targeting RIPK1 kinase for modulating inflammation in human diseases [frontiersin.org]

- 4. Necrosis avid near infrared fluorescent cyanines for imaging cell death and their use to monitor therapeutic efficacy in mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing IM-54 to Inhibit H2O2-Induced Necrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction